Reduced Elimination Byproduct Formation in Nucleophilic Fluorination of Triflates: TBABF vs. TBAF
In a direct head-to-head comparison for the nucleophilic fluorination of alkyl triflates, tetrabutylammonium bifluoride (TBABF) produced only 3% elimination-derived side products, whereas tetrabutylammonium fluoride (TBAF) generated 28% elimination byproducts under identical conditions [1]. The reduced basicity of the HF₂⁻ anion is the mechanistic basis for this superior selectivity.
| Evidence Dimension | Elimination byproduct formation during nucleophilic fluorination |
|---|---|
| Target Compound Data | 3% elimination side product |
| Comparator Or Baseline | Tetrabutylammonium fluoride (TBAF): 28% elimination side product |
| Quantified Difference | 25 percentage-point reduction in elimination |
| Conditions | Fluorination of alkyl triflates; ambient temperature; acetonitrile solvent [1] |
Why This Matters
A 25% reduction in elimination byproduct directly improves yield and simplifies purification, which is critical for cost-efficient pharmaceutical intermediate synthesis.
- [1] Kim, K.-Y.; Kim, B. C.; Lee, H. B.; Shin, H. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. J. Org. Chem. 2008, 73 (20), 8106–8108. DOI: 10.1021/jo8015659. View Source
